[2-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate
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Overview
Description
- This compound belongs to the class of organic molecules known as benzoic acid esters. It contains a phenyl ring substituted with a morpholine-4-carbothioyl group and two nitro groups at positions 2 and 4 on the benzoate ring .
Compound Name: 2-(Morpholine-4-carbothioyl)phenyl 2,4-dinitrobenzoate
Molecular Formula: C18H15N3O7S
Molecular Weight: 417.4 g/mol
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction between 2,4-dinitrobenzoic acid and 2-(morpholine-4-carbothioyl)phenol. The carboxylic acid group of 2,4-dinitrobenzoic acid reacts with the hydroxyl group of 2-(morpholine-4-carbothioyl)phenol, forming the ester linkage.
Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in an appropriate solvent (such as ethanol or methanol) with a suitable acid catalyst.
Industrial Production: Information on large-scale industrial production methods for this compound is limited, but it can be synthesized in the laboratory.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) or thionyl chloride (for esterification) may be used.
Major Products: Reduction of the nitro groups yields the corresponding amino derivatives.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate in the preparation of other compounds.
Biology: Limited information exists, but it may have applications in drug discovery or as a chemical probe.
Medicine: No specific medical applications are reported.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this compound is scarce. Further research is needed to elucidate its biological effects.
Comparison with Similar Compounds
Similar Compounds: Other benzoate esters or compounds containing morpholine or nitro groups.
Uniqueness: Its unique combination of functional groups (morpholine-4-carbothioyl, nitro, and benzoate) sets it apart.
Remember that while this compound shows promise, more research is necessary to fully understand its potential applications and mechanisms
Properties
Molecular Formula |
C18H15N3O7S |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
[2-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C18H15N3O7S/c22-18(13-6-5-12(20(23)24)11-15(13)21(25)26)28-16-4-2-1-3-14(16)17(29)19-7-9-27-10-8-19/h1-6,11H,7-10H2 |
InChI Key |
IRYBJZCBJVYTBL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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